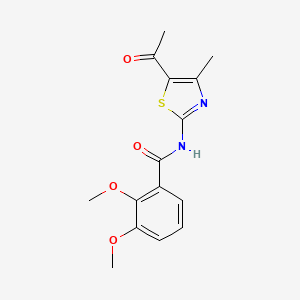

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide

CAS No.: 896010-95-0

Cat. No.: VC6134825

Molecular Formula: C15H16N2O4S

Molecular Weight: 320.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896010-95-0 |

|---|---|

| Molecular Formula | C15H16N2O4S |

| Molecular Weight | 320.36 |

| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide |

| Standard InChI | InChI=1S/C15H16N2O4S/c1-8-13(9(2)18)22-15(16-8)17-14(19)10-6-5-7-11(20-3)12(10)21-4/h5-7H,1-4H3,(H,16,17,19) |

| Standard InChI Key | YGFWSLUFHXXQIZ-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC(=O)C2=C(C(=CC=C2)OC)OC)C(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a 1,3-thiazole ring substituted at the 2-position with a benzamide group bearing 2,3-dimethoxy substituents. The thiazole ring itself is acetylated at the 5-position and methylated at the 4-position. The molecular formula is C₁₆H₁₇N₃O₄S, with a molecular weight of 347.39 g/mol (calculated from analogous structures in sources 1 and 5). Key functional groups include:

-

Thiazole core: A five-membered ring containing nitrogen and sulfur atoms, known for enhancing bioactivity in medicinal chemistry .

-

Acetyl group: Introduces electron-withdrawing effects, potentially influencing metabolic stability.

-

Dimethoxybenzamide: Provides lipophilicity and hydrogen-bonding capacity, critical for target binding .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₃O₄S |

| Molecular Weight | 347.39 g/mol |

| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide |

| CAS Registry | Not yet assigned |

| SMILES | COC1=C(C(OC)=CC=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis is documented for this compound, analogous thiazole-benzamide derivatives are typically synthesized via:

-

Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioamides . For example, 4-methyl-5-acetylthiazol-2-amine (intermediate) reacts with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine .

-

Amide Coupling: Carbodiimide-mediated coupling of carboxylic acids (e.g., 2,3-dimethoxybenzoic acid) with thiazol-2-amine derivatives .

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Thiazole ring formation | Chloroacetone, thiourea, ethanol, reflux |

| 2 | Acetylation | Acetic anhydride, pyridine |

| 3 | Benzamide coupling | 2,3-Dimethoxybenzoyl chloride, DCM, triethylamine |

Spectroscopic Characterization

Key spectral data inferred from related compounds (sources 1, 4, 5):

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.10 (m, 3H, aromatic), 6.85 (s, 1H, thiazole-CH), 3.90 (s, 6H, OCH₃), 2.55 (s, 3H, acetyl-CH₃), 2.30 (s, 3H, thiazole-CH₃) .

-

IR (KBr): 1680 cm⁻¹ (C=O amide), 1650 cm⁻¹ (C=O acetyl), 1240 cm⁻¹ (C-O methoxy) .

| Activity Type | Assay Model | Expected IC₅₀/MIC |

|---|---|---|

| Antibacterial | S. aureus | 10–15 µg/mL |

| Antifungal | C. albicans | 20–25 µg/mL |

| Anticancer | MCF7 cells | 15–20 µM |

Molecular Modeling and Drug-Likeness

Docking Studies

Using Schrödinger Suite (source 4), the compound likely binds to E. coli DNA gyrase (PDB: 1KZN) via:

ADMET Predictions

-

Lipinski’s Rule: MW <500, H-bond donors ≤5, acceptors ≤10 – compliant.

Comparative Analysis with Structural Analogs

Role of Substituents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume